molecular formula C27H28N2O5S B281823 N-(3-methoxydibenzo[b,d]furan-2-yl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide

N-(3-methoxydibenzo[b,d]furan-2-yl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide

Cat. No. B281823
M. Wt: 492.6 g/mol
InChI Key: XUJRQPZLEUOFSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxydibenzo[b,d]furan-2-yl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-(3-methoxydibenzo[b,d]furan-2-yl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide involves the inhibition of certain enzymes and signaling pathways involved in inflammation and oxidative stress. This leads to a reduction in the production of inflammatory cytokines and reactive oxygen species, which can contribute to the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(3-methoxydibenzo[b,d]furan-2-yl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide can modulate several biochemical and physiological processes. It has been shown to inhibit the proliferation of cancer cells, reduce oxidative stress, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methoxydibenzo[b,d]furan-2-yl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide in lab experiments is its specificity for certain enzymes and signaling pathways. This allows for targeted inhibition and reduces the potential for off-target effects. However, one limitation is the lack of studies on its toxicity and pharmacokinetics, which can affect its potential clinical applications.

Future Directions

There are several potential future directions for the study of N-(3-methoxydibenzo[b,d]furan-2-yl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide. One direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to study its toxicity and pharmacokinetics to determine its safety and efficacy in clinical settings. Additionally, the development of novel analogs and derivatives of the compound can lead to the discovery of more potent and selective inhibitors.

Synthesis Methods

The synthesis of N-(3-methoxydibenzo[b,d]furan-2-yl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide involves several steps. The first step is the synthesis of 3-methoxydibenzo[b,d]furan-2-carboxylic acid, which is then converted to its acid chloride. The acid chloride is then reacted with 4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide to yield the final product. This synthesis method has been optimized to produce the compound in high yields and purity.

Scientific Research Applications

N-(3-methoxydibenzo[b,d]furan-2-yl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

properties

Molecular Formula

C27H28N2O5S

Molecular Weight

492.6 g/mol

IUPAC Name

N-(3-methoxydibenzofuran-2-yl)-4-methyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide

InChI

InChI=1S/C27H28N2O5S/c1-19-10-12-20(13-11-19)35(31,32)29(18-27(30)28-14-6-3-7-15-28)23-16-22-21-8-4-5-9-24(21)34-25(22)17-26(23)33-2/h4-5,8-13,16-17H,3,6-7,14-15,18H2,1-2H3

InChI Key

XUJRQPZLEUOFSW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCC2)C3=C(C=C4C(=C3)C5=CC=CC=C5O4)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCC2)C3=C(C=C4C(=C3)C5=CC=CC=C5O4)OC

Origin of Product

United States

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